molecular formula C8H5BrN2S B2709866 5-Bromo-4-phenyl-1,2,3-thiadiazole CAS No. 861208-41-5

5-Bromo-4-phenyl-1,2,3-thiadiazole

Cat. No. B2709866
CAS RN: 861208-41-5
M. Wt: 241.11
InChI Key: YLSSGJWFVIEENZ-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H5BrN2S . It is a derivative of thiadiazole, a class of compounds that have been studied extensively in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Bromo-4-phenyl-1,2,3-thiadiazole, often involves the use of hydrazonoyl halides with various reagents . For instance, one method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-phenyl-1,2,3-thiadiazole can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . These methods can provide detailed information about the compound’s structure and physiochemical properties .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives, including 5-Bromo-4-phenyl-1,2,3-thiadiazole, have been found to exhibit a wide range of chemical reactivities. They can undergo various reactions to form different compounds, which can be used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, such as 5-Bromo-4-phenyl-1,2,3-thiadiazole, have been studied extensively in medicinal chemistry due to their potential as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Antiviral Agents

Thiadiazole derivatives also exhibit antiviral properties . Their ability to cross cellular membranes makes them effective against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Antibacterial Agents

Thiadiazole derivatives have shown antibacterial properties . Their ability to cross cellular membranes allows them to interact with bacterial cells, potentially inhibiting their growth and proliferation .

Antifungal Agents

In addition to their antibacterial properties, thiadiazole derivatives also exhibit antifungal activities . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Agents

Thiadiazole derivatives have been found to possess anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases .

Antitubercular Agents

Thiadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antiparasitic Agents

Thiadiazole derivatives have shown antiparasitic activities . This suggests potential applications in the treatment of parasitic infections .

Antineoplastic Agents

Thiadiazole derivatives have been found to possess antineoplastic properties . This suggests potential applications in the treatment of neoplastic diseases .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-4-phenyl-1,2,3-thiadiazole is not available, it’s important to note that thiadiazole derivatives can have various biological effects. Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Thiadiazole derivatives, including 5-Bromo-4-phenyl-1,2,3-thiadiazole, have shown potential in various areas of research, particularly in the development of new antitumor agents . Future research may focus on further exploring the biological activities of these compounds and developing more effective synthesis methods .

properties

IUPAC Name

5-bromo-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSSGJWFVIEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-phenyl-1,2,3-thiadiazole

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